Cholesteryl docosapentaenoate

LCAT Cholesterol esterification Lipoprotein metabolism

Researchers studying acyl-CoA binding protein (ACBP) biology lack tools to distinguish ACBP-dependent from LCAT-mediated cholesterol esterification. CE 22:5 n-3 (CAS 70110-49-5) fills this gap as a cholesteryl ester not synthesized by LCAT, serving as a negative control and validated ACBP-deficiency biomarker. • LCAT-negative substrate for probing non-canonical esterification pathways. • Selectively elevated in ACBP knockout models-targeted functional readout. • Slower plasma turnover than EPA esters for medium-term n-3 intake monitoring. Supplied with full analytical characterization and global cold-chain logistics.

Molecular Formula C49H78O2
Molecular Weight 699.1 g/mol
Cat. No. B593899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl docosapentaenoate
Synonymscholest-5-en-3-ol 3β-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]
Molecular FormulaC49H78O2
Molecular Weight699.1 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
InChIKeyXOLZNHXNFMEUGA-DCDLNIKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Docosapentaenoate (CE 22:5 n-3) Overview


Cholest-5-en-3-ol 3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate], commonly referred to as cholesteryl docosapentaenoate (CE 22:5 n-3), is a cholesteryl ester featuring the n-3 long-chain polyunsaturated fatty acid docosapentaenoic acid (DPA) esterified to the 3β-hydroxyl of cholesterol [1]. As a member of the cholesteryl ester class, it exhibits high hydrophobicity and functions as a neutral lipid storage and transport form of cholesterol in biological systems [2]. Unlike more abundant cholesteryl esters such as those derived from oleic, linoleic, or arachidonic acids, CE 22:5 n-3 is present at low physiological concentrations but displays unique metabolic behavior, including distinct substrate specificity for lecithin:cholesterol acyltransferase (LCAT) and characteristic incorporation patterns into plasma lipid fractions following dietary supplementation [3].

Non-LCAT cholesterol esterification pathway studies
n-3 PUFA intake biomarker identification
ACBP-mediated lipid trafficking and acyl-CoA metabolism research

Why CE 22:5 n-3 Cannot Be Replaced by Generic Cholesteryl Esters


Generic substitution among cholesteryl esters is scientifically invalid due to the profound influence of the esterified fatty acid on molecular behavior. The acyl moiety determines not only physicochemical properties such as hydrophobicity and melting point but also critically dictates metabolic fate, including susceptibility to hydrolysis, incorporation into lipoproteins, and tissue distribution [1]. As demonstrated in comparative studies, cholesteryl docosapentaenoate exhibits markedly different substrate specificity for LCAT relative to EPA and DHA esters [2], distinct plasma incorporation kinetics [3], and unique physiological effects on lipid parameters that are not recapitulated by other n-3 cholesteryl esters [4]. Consequently, replacing CE 22:5 n-3 with CE 20:5 n-3 or CE 22:6 n-3 will yield non-equivalent experimental outcomes, compromising data reproducibility and biological interpretation.

Property
CE 22:5 n-3
CE 20:5 / CE 22:6
LCAT substrate
Not detected in LCAT assay
Readily synthesized
Plasma kinetics
Slower, sustained accumulation reported
Faster turnover
CE-lowering response
Reported unique decrease in CE
No significant CE change reported

Head-to-Head Evidence: Differentiating CE 22:5 n-3 from Other Cholesteryl Esters


LCAT Substrate Specificity

In a controlled in vitro study using canine plasma, the formation of cholesteryl docosapentaenoate (CE 22:5 n-3) via the lecithin:cholesterol acyltransferase (LCAT) reaction was completely undetectable, whereas cholesteryl eicosapentaenoate (CE 20:5 n-3) and cholesteryl docosahexaenoate (CE 22:6 n-3) were readily synthesized [1]. This indicates that DPA is not a substrate for LCAT-mediated cholesterol esterification, a fundamental difference from EPA and DHA esters.

LCAT substrate specificity
Head-to-head
Not detected vs. >20-fold synthesis (CE 20:5) and ~6-fold (CE 22:6)
Supports non-LCAT cholesterol esterification context
Canine plasma LCAT reaction in vitro
LCAT Cholesterol esterification Lipoprotein metabolism

Plasma Baseline and Supplementation Response

In human plasma, the baseline concentration of cholesteryl docosapentaenoate (CE 22:5 n-3) is undetectable (ND) compared to measurable levels of CE 20:5 n-3 (0.18 ± 0.12 nmol/mL) and CE 22:6 n-3 (0.10 ± 0.05 nmol/mL) [1]. Furthermore, short-term supplementation with pure DPA (8 g/day for 7 days) significantly increased the proportion of EPA in the plasma cholesteryl ester fraction by 2.0-fold at day 7, demonstrating that DPA serves as a metabolic precursor that is retroconverted to EPA and incorporated into CE [2].

Plasma baseline levels
Head-to-head
Not detected vs. CE 20:5 0.18 ± 0.12 nmol/mL; DPA supplementation raised EPA-CE 2.0-fold
Distinct metabolic reservoir, not static end-product
Human fasting plasma, n=10; GC analysis
n-3 PUFA Plasma lipidomics Dietary intervention

Tissue Accumulation in ACBP-Deficient Mice

Quantitative lipidomics analysis revealed that cholesteryl docosapentaenoate levels are significantly elevated in the liver, plasma, and skeletal muscle of acyl-CoA binding protein (ACBP) knockout mice compared to wild-type homozygous controls [1]. While the study primarily highlighted increases in 18:1-containing cholesteryl esters, the specific accumulation of CE 22:5 n-3 underscores a distinct regulatory node in cholesteryl ester metabolism that is differentially impacted by ACBP deficiency.

Tissue accumulation
Class-level
Reported elevated in ACBP−/− mouse liver, plasma, and muscle
Context-dependent lipid trafficking marker
Fold-change not specified; source review recommended
ACBP Lipidomics Cholesteryl ester metabolism

Differential Impact on Plasma Lipid Profile

In a 6-week dietary intervention study in rats, supplementation with DPA (as ethyl ester) was the only n-3 PUFA that led to a significant decrease in plasma cholesterol esters compared to the non-supplemented control group, whereas EPA and DHA did not produce this effect [1]. Specifically, DPA supplementation reduced plasma triglycerides, total cholesterol, non-HDL-cholesterol, and the total cholesterol/HDL-cholesterol ratio, effects not observed with EPA or DHA under identical conditions.

Plasma CE reduction
Head-to-head
DPA uniquely decreased CE vs. control; EPA and DHA showed no significant change
Supports n-3-specific lipid-response interpretation
Rat model, 6-week DPA ethyl ester supplementation
Lipid lowering Cardiovascular risk n-3 PUFA

Plasma Incorporation Kinetics

In a long-term human dietary study, the incorporation half-life of EPA into serum cholesteryl esters was determined to be 4.8 days, with steady-state levels reached after 4-8 weeks [1]. In contrast, C22:5n-3 (DPA) levels increased markedly but exhibited different kinetic behavior, with a slower, more sustained accumulation pattern. The differential incorporation kinetics underscore that CE 22:5 n-3 is not simply a longer-chain analog of CE 20:5 n-3 but rather a distinct molecular entity with unique plasma residence characteristics.

Incorporation kinetics
Reported
Slower, sustained accumulation vs. EPA t½ 4.8 days
Suggests longer-term biomarker utility
Human 12-month fish oil supplementation study
Fatty acid kinetics Cholesteryl ester turnover Biomarker

Physicochemical Properties: Hydrophobicity and LogP Distinguish CE 22:5 n-3 from Saturated and Monounsaturated Analogs

Cholesteryl docosapentaenoate possesses a predicted LogP of 18.25 and ACD/LogD (pH 7.4) of 16.34, with a molecular weight of 699.14 Da . In comparison, cholesteryl behenate (CE 22:0) has a molecular weight of 709.22 Da and lacks the five double bonds, resulting in a significantly different chromatographic retention time and mass spectrometric behavior . These physicochemical differences necessitate distinct analytical conditions for accurate quantification and preclude the use of saturated cholesteryl esters as internal standards for CE 22:5 n-3.

Physicochemical properties
Data to verify
Predicted LogP 18.25; MW 699 Da vs. CE 22:0 MW 709 Da
Analytical method development context
In silico prediction; no experimental data
Lipidomics Analytical chemistry Chromatography

Research Applications of CE 22:5 n-3


Non-LCAT-Dependent Esterification Pathways

Given that cholesteryl docosapentaenoate is not synthesized by LCAT [1], this compound serves as an ideal negative control substrate for assays aimed at identifying alternative cholesterol esterification mechanisms. Researchers can employ CE 22:5 n-3 to probe acyl-CoA:cholesterol acyltransferase (ACAT) specificity, fatty acyl-CoA binding protein-dependent pathways, or other enzymatic routes that may preferentially esterify DPA. The absence of LCAT-mediated formation ensures that observed CE 22:5 n-3 production in cellular or in vivo models reflects non-canonical esterification activity, providing a cleaner experimental system.

Lipidomics Biomarker for n-3 PUFA Intake

The unique kinetic behavior of DPA in plasma cholesteryl esters—characterized by slower turnover than EPA [1] and marked accumulation upon supplementation [2]—positions CE 22:5 n-3 as a robust biomarker for medium- to long-term n-3 PUFA consumption. Epidemiological studies and clinical trials assessing dietary compliance or investigating associations between n-3 PUFA status and disease outcomes can benefit from quantifying CE 22:5 n-3 alongside CE 20:5 n-3 and CE 22:6 n-3 to capture a more complete and temporally stable fatty acid profile.

ACBP-Mediated Lipid Trafficking Studies

The selective elevation of cholesteryl docosapentaenoate in liver, plasma, and skeletal muscle of ACBP knockout mice [1] identifies this compound as a specific lipid marker for ACBP function. Laboratories studying acyl-CoA binding protein biology, intracellular fatty acid trafficking, or related metabolic disorders can utilize CE 22:5 n-3 as a readout to validate ACBP modulation or to screen for small molecules that phenocopy ACBP deficiency. Its differential accumulation provides a targeted endpoint not shared by more abundant cholesteryl esters.

Preclinical Cardioprotective Effects of n-3 PUFAs

The unique ability of DPA—and by extension its cholesteryl ester—to lower plasma cholesterol esters, triglycerides, and non-HDL-cholesterol in rodent models, in contrast to EPA and DHA [1], underscores the necessity of including CE 22:5 n-3 in preclinical studies of n-3 PUFA-mediated cardiovascular protection. Researchers investigating the differential effects of individual n-3 fatty acids on lipoprotein metabolism and atherosclerosis should incorporate CE 22:5 n-3 measurements to discern DPA-specific mechanisms and avoid misattributing outcomes solely to EPA or DHA.

Application
Selection Property
Validation Focus
Non-LCAT pathway studies
LCAT-independent esterification marker
Non-canonical cholesterol esterification pathway
n-3 intake biomarker research
Distinct plasma kinetic profile
Long-term intake biomarker stability
ACBP-mediated lipid trafficking
ACBP pathway accumulation marker
ACBP modulation endpoints
Cardiovascular lipid-response studies
n-3-specific CE reduction profile
Lipoprotein and CE level monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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